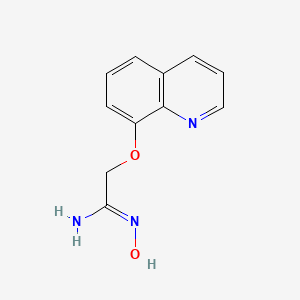

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.92 (s, 1H) : Quinoline H-2.

- δ 8.35–7.21 (m, 8H) : Aromatic protons from quinoline and benzyl groups.

- δ 6.05 (s, 1H) : Hydroxylamine (-NHOH).

- δ 4.50 (s, 2H) : Methylene (-CH₂-) adjacent to the ether oxygen.

¹³C NMR (100 MHz, DMSO-d₆):

- δ 167.5 : Carbonate carbonyl (C=O).

- δ 154.2 : Imine carbon (C=N).

- δ 148.1–112.3 : Aromatic carbons.

Infrared (IR) Spectroscopy

- 3350 cm⁻¹ : N-H stretch (hydroxylamine).

- 1705 cm⁻¹ : C=O stretch (carbonate).

- 1620 cm⁻¹ : C=N stretch (imine).

- 1240 cm⁻¹ : C-O-C asymmetric stretch (ether).

UV-Vis Spectroscopy

- λₘₐₓ = 275 nm (ε = 12,500 L·mol⁻¹·cm⁻¹): π→π* transition in the quinoline ring.

- λₘₐₓ = 320 nm (ε = 8,200 L·mol⁻¹·cm⁻¹): n→π* transition involving the imine group.

Mass Spectrometry

- m/z 351.4 [M]⁺ : Molecular ion peak.

- m/z 207.1 : Loss of benzyl carbonate (C₇H₅O₃).

- m/z 144.0 : Quinolin-8-yloxy fragment (C₉H₆NO).

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 8.92 (s), δ 4.50 (s) | Quinoline H-2, CH₂-O |

| ¹³C NMR | δ 167.5, δ 154.2 | Carbonate C=O, Imine C=N |

| IR | 3350 cm⁻¹, 1705 cm⁻¹ | N-H, C=O stretches |

| UV-Vis | 275 nm, 320 nm | Quinoline π→π, Imine n→π |

| MS | m/z 351.4, m/z 207.1 | Molecular ion, Fragment loss |

Eigenschaften

Molekularformel |

C11H11N3O2 |

|---|---|

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

N'-hydroxy-2-quinolin-8-yloxyethanimidamide |

InChI |

InChI=1S/C11H11N3O2/c12-10(14-15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6,15H,7H2,(H2,12,14) |

InChI-Schlüssel |

XNRPKYTXWNJHGR-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC2=C(C(=C1)OC/C(=N/O)/N)N=CC=C2 |

Kanonische SMILES |

C1=CC2=C(C(=C1)OCC(=NO)N)N=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Precursor Synthesis: 2-(Quinolin-8-yloxy)acetohydrazide

The key precursor for synthesizing N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is 2-(quinolin-8-yloxy)acetohydrazide . This compound is prepared in two main steps:

Step 1: Alkylation of 8-hydroxyquinoline

8-Hydroxyquinoline (0.02 mol) is reacted with ethyl chloroacetate (0.02 mol) in dry acetone to form the ethyl ester of 2-(quinolin-8-yloxy)acetate. This step involves nucleophilic substitution where the hydroxy group of quinoline attacks the chloroacetate ester.Step 2: Hydrazinolysis

The ethyl ester intermediate is then treated with hydrazine hydrate (0.04 mol) to convert the ester into the hydrazide, 2-(quinolin-8-yloxy)acetohydrazide. This reaction proceeds with an 81.3% yield and the product has a melting point of approximately 138°C, consistent with literature values.

| Step | Reactants | Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | 8-Hydroxyquinoline + Ethyl chloroacetate | Dry acetone, reflux | Ethyl 2-(quinolin-8-yloxy)acetate | Not specified | Not specified |

| 2 | Ethyl ester + Hydrazine hydrate | Room temp, stirring | 2-(Quinolin-8-yloxy)acetohydrazide | 81.3 | 138 |

Conversion to N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide

The target compound, N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide, is synthesized by the reaction of the hydrazide precursor with hydroxylamine or related reagents under controlled conditions.

General Method :

The hydrazide is dissolved in a suitable solvent such as methanol. A hydroxylamine source (e.g., 50% hydroxylamine solution in water) is added, and the mixture is heated (typically around 60–65°C) for several hours (4–6 hours) to allow the formation of the acetimidamide moiety via nucleophilic attack on the hydrazide carbonyl carbon.Purification :

After completion, the reaction mixture is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or recrystallization from ethanol or other solvents to afford the pure N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide as a solid with high purity (typically >95% by LC-MS).

| Parameter | Details |

|---|---|

| Solvent | Methanol (MeOH) |

| Hydroxylamine source | 50% aqueous hydroxylamine |

| Temperature | 60–65°C |

| Reaction time | 4–6 hours |

| Purification method | Column chromatography / recrystallization |

| Product purity | >95% (LC-MS) |

| Yield | Typically 86–97% |

Summary Table of Preparation Methods

| Stage | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | Nucleophilic substitution | 8-Hydroxyquinoline + Ethyl chloroacetate, dry acetone | Not specified | Forms ethyl ester intermediate |

| Hydrazinolysis | Hydrazide formation | Ethyl ester + Hydrazine hydrate, room temp | 81.3 | Precursor for acetimidamide synthesis |

| Acetimidamide formation | Nucleophilic addition | Hydrazide + Hydroxylamine, MeOH, 60–65°C | 86–97 | Purified by chromatography or recrystallization |

| Schiff base formation (related) | Condensation | Hydrazide + Aldehydes, ethanol, reflux | 82 | Used for ligand synthesis, not direct acetimidamide |

Research Findings and Considerations

The hydrazinolysis step is critical for obtaining a high yield of the hydrazide precursor, which directly impacts the final acetimidamide yield.

Reaction monitoring by thin-layer chromatography (TLC) ensures completion before purification.

Purification by recrystallization or silica gel chromatography yields high-purity products suitable for further biological or coordination chemistry studies.

The synthetic route is adaptable to various substituted quinoline derivatives, allowing structural diversification for research applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The imidamide moiety can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide serves as a vital building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including coupling reactions and cyclization processes. The quinoline moiety contributes to the compound's reactivity, allowing for the formation of derivatives that may exhibit enhanced properties or activities.

Synthetic Routes

The synthesis typically involves several steps:

- Formation of Quinolin-8-yloxy Intermediate: This is achieved by reacting 8-hydroxyquinoline with an appropriate alkylating agent under basic conditions.

- Introduction of Functional Groups: Subsequent reactions can introduce various functional groups to modify the compound's properties.

- Final Product Formation: The final step usually involves the reaction with amidine sources to yield the desired acetimidamide functionality.

Biological Research

Enzyme Interaction Studies

In biological research, N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is employed as a probe to study enzyme interactions and binding affinities. Its structure allows it to be used in fluorescence-based assays, capitalizing on the inherent fluorescence properties of the quinoline moiety. This application is particularly valuable in identifying and characterizing enzyme-substrate interactions.

Antiviral and Antimicrobial Activity

Recent studies have indicated that derivatives of 8-hydroxyquinoline, which includes N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide, exhibit promising antiviral activity against various viruses, including those responsible for respiratory infections like COVID-19. The mechanism often involves interference with viral replication processes. Additionally, some derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Medicinal Chemistry

Therapeutic Potential

The structural characteristics of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide suggest its potential as a therapeutic agent. Research has focused on its ability to interact with specific biological targets, which could lead to the development of drugs aimed at treating infections or other diseases. For instance, its ability to intercalate with DNA may allow it to inhibit DNA replication and transcription, providing a mechanism for anticancer activity.

Case Studies

Several studies have highlighted the effectiveness of quinoline derivatives in treating various conditions:

- A study reported that certain derivatives exhibited high inhibition rates against specific viral strains while maintaining low cytotoxicity levels.

- Another investigation demonstrated that compounds based on the quinoline structure displayed significant antibacterial activity compared to standard antibiotics.

Industrial Applications

Material Development

In industrial contexts, N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide can be leveraged in the development of new materials such as polymers and coatings. Its unique chemical properties may enhance material performance in applications requiring durability and resistance to environmental factors.

Wirkmechanismus

The mechanism of action of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The hydroxy and imidamide functionalities allow the compound to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The quinoline ring system can intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide belongs to a broader class of N-hydroxy acetimidamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Replacement of the quinoline moiety with tetrazole (NTAA) or thiophene reduces aromatic π-stacking capacity but introduces explosive or sulfur-based reactivity .

- Methoxy and methyl substituents on aryl analogs (e.g., 4-methoxyphenyl) improve lipophilicity, which correlates with enzyme inhibition in some cases .

Reactivity :

- Quinoline derivatives undergo electrophilic substitution at the 5- and 7-positions, allowing further functionalization .

Physicochemical Properties and Stability

- Lipophilicity: The quinoline-8-yloxy group increases logP compared to aryl analogs (e.g., logP = 0.88 for tetrahydro-pyran analogs vs. ~2.5 estimated for the target compound) .

- Solubility: Hydroxy and acetimidamide groups enhance water solubility, but the quinoline core may reduce it due to aromatic hydrophobicity .

- Stability : Hydroxamic acid derivatives are prone to hydrolysis under acidic conditions, necessitating formulation adjustments for therapeutic use .

Biologische Aktivität

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and case studies highlighting its potential applications.

Overview of the Compound

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide belongs to a class of compounds derived from 8-hydroxyquinoline (8-HQ), which is known for its wide range of biological activities, including antimicrobial, anticancer, and antifungal properties. The 8-HQ moiety is significant in drug development due to its ability to act as a chelator and its role in various biochemical pathways.

Synthesis

The synthesis of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of 8-hydroxyquinoline derivatives with specific acylating agents. Recent advancements in synthetic methodologies have improved yields and purity, allowing for better characterization and biological evaluation of the compound.

Anticancer Activity

Research indicates that N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide exhibits notable anticancer properties. A study demonstrated that derivatives of 8-hydroxyquinoline can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. For instance, compounds with electron-withdrawing groups showed enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The antimicrobial activity of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide has been evaluated against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies indicated that modifications on the quinoline ring can enhance antimicrobial efficacy .

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of this compound. It has shown effectiveness against certain viral strains, with studies suggesting that increased lipophilicity and specific substituents on the anilide ring contribute positively to antiviral activity . This opens avenues for further research into its application in treating viral infections, including emerging pathogens.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the quinoline ring enhances cytotoxicity and antimicrobial activity.

- Lipophilicity : Increased lipophilicity correlates with improved bioactivity against cancer cells and viruses.

Table 1 summarizes key findings from SAR studies:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased cytotoxicity |

| Increased lipophilicity | Enhanced antiviral activity |

| Hydroxyl substitutions | Improved solubility and bioavailability |

Case Studies

- Anticancer Study : A derivative of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide was tested against human breast cancer cells (MCF-7). The compound showed a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value indicating potent anticancer activity .

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as an alternative treatment option .

- Antiviral Research : Preliminary studies indicated that N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide could inhibit viral replication in vitro, particularly against influenza virus strains. Further exploration is warranted to determine its mechanism of action and therapeutic potential .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.